molecular formula C8H14FN B13021216 8-Fluorobicyclo[3.2.1]octan-3-amine

8-Fluorobicyclo[3.2.1]octan-3-amine

Cat. No.: B13021216
M. Wt: 143.20 g/mol
InChI Key: YVTATXNKKAVRDT-UHFFFAOYSA-N
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Description

8-Fluorobicyclo[3.2.1]octan-3-amine is a fluorinated amine compound featuring a rigid bicyclic scaffold. This structure makes it a valuable building block in medicinal chemistry and drug discovery research for constructing more complex molecules. Its exact mechanism of action and primary research applications are areas of active investigation, as its properties are derived from the unique combination of a constrained bicyclo[3.2.1]octane backbone and a fluorine substituent. Fluorinated analogs of lead compounds are often synthesized to modulate key properties such as bioavailability, metabolic stability, and binding affinity. The specific stereochemistry of the molecule ((1R,5R)-8-fluorobicyclo[3.2.1]octan-3-amine ) is a critical factor for its interaction with biological targets. Researchers can utilize this compound as a precursor or intermediate in developing novel therapeutic agents. For Research Use Only. This product is intended for research applications and is not intended for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14FN

Molecular Weight

143.20 g/mol

IUPAC Name

8-fluorobicyclo[3.2.1]octan-3-amine

InChI

InChI=1S/C8H14FN/c9-8-5-1-2-6(8)4-7(10)3-5/h5-8H,1-4,10H2

InChI Key

YVTATXNKKAVRDT-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1C2F)N

Origin of Product

United States

Nomenclature and Advanced Stereochemical Characterization of 8 Fluorobicyclo 3.2.1 Octan 3 Amine

Systematic IUPAC Nomenclature of Bridged Bicyclic Amines

The systematic naming of bridged bicyclic compounds such as 8-Fluorobicyclo[3.2.1]octan-3-amine follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. quimicaorganica.org The parent name "bicyclo[3.2.1]octane" indicates a bicyclic molecule containing a total of eight carbon atoms. The numbers within the brackets [3.2.1] denote the number of carbon atoms in the three bridges connecting the two bridgehead carbons. quimicaorganica.org

The numbering of the bicyclic system begins at one bridgehead carbon and proceeds along the longest path (the three-carbon bridge) to the second bridgehead carbon. Numbering then continues along the next longest path (the two-carbon bridge) and finally, the shortest path (the one-carbon bridge) is numbered last. quimicaorganica.org Substituents are then assigned locants based on this numbering scheme and are listed alphabetically.

For this compound, the fluorine atom is located at position 8 (the one-carbon bridge), and the amine group is at position 3. Therefore, the systematic IUPAC name is This compound .

Stereochemical descriptors such as endo, exo, syn, and anti are used to define the relative configuration of substituents on the bicyclic framework. qmul.ac.ukqmul.ac.uk

Exo refers to a substituent that is on the same side as the shortest bridge.

Endo refers to a substituent on the opposite side of the shortest bridge.

Syn describes a substituent on the one-carbon bridge (C8) that is oriented towards the longer of the other two bridges.

Anti describes a substituent on the one-carbon bridge (C8) that is oriented away from the longer of the other two bridges.

Thus, a more complete stereochemical description would be necessary to define a specific stereoisomer, for example, (exo)-8-fluorobicyclo[3.2.1]octan-3-amine or (anti)-8-fluorobicyclo[3.2.1]octan-3-amine.

Analysis of Stereoisomerism and Chirality in the Bicyclo[3.2.1]octane Framework

The bicyclo[3.2.1]octane skeleton is inherently chiral, and the introduction of substituents creates multiple stereocenters, leading to a variety of stereoisomers. nih.govrsc.orgnih.gov For this compound, chiral centers exist at the bridgehead carbons (C1 and C5), the carbon bearing the amine group (C3), and the carbon bearing the fluorine atom (C8).

The presence of these chiral centers gives rise to a number of possible stereoisomers. The bicyclo[3.2.1]octane framework itself can exist as a pair of enantiomers. Each of these enantiomers can then have different configurations for the substituents at positions 3 and 8.

The relative stereochemistry of the amine group at C3 can be described as endo or exo. Similarly, the fluorine atom at C8 can be described as syn or anti. This leads to four possible diastereomers for each enantiomer of the bicyclo[3.2.1]octane core, resulting in a total of eight possible stereoisomers.

Stereoisomer DescriptionChirality at C1, C5C3 Amine PositionC8 Fluorine Position
(1R, 5S)-exo-synR, Sexosyn
(1R, 5S)-exo-antiR, Sexoanti
(1R, 5S)-endo-synR, Sendosyn
(1R, 5S)-endo-antiR, Sendoanti
(1S, 5R)-exo-synS, Rexosyn
(1S, 5R)-exo-antiS, Rexoanti
(1S, 5R)-endo-synS, Rendosyn
(1S, 5R)-endo-antiS, Rendoanti

Detailed Conformational Analysis of the Bicyclo[3.2.1]octane Scaffold

The three-dimensional structure and conformational flexibility of the bicyclo[3.2.1]octane scaffold are critical to its chemical reactivity and biological activity.

Impact of Substituents (Fluorine, Amine) on Conformational Preferences

The introduction of substituents, such as fluorine and an amine group, can influence the conformational preferences of the bicyclo[3.2.1]octane ring system. The steric and electronic effects of these substituents can alter the relative energies of different conformers.

The amine group at the C3 position can exist in either an exo or endo position. The preference for one over the other will depend on steric interactions with the rest of the bicyclic framework. The exo position is generally less sterically hindered. Furthermore, the amine group can participate in intramolecular hydrogen bonding, which could further stabilize specific conformations, particularly if there are suitable hydrogen bond acceptors within the molecule. The basicity of the amine can also be influenced by the fluorine substituent. ethz.ch

Computational studies and experimental techniques like NMR spectroscopy are often employed to determine the preferred conformations and the energetic barriers between them. cdnsciencepub.comresearchgate.net These studies provide valuable insights into the three-dimensional structure and dynamic behavior of substituted bicyclo[3.2.1]octane derivatives.

Advanced Synthetic Methodologies for 8 Fluorobicyclo 3.2.1 Octan 3 Amine and Analogues

General Approaches to the Bicyclo[3.2.1]octane Scaffold Construction

The assembly of the bicyclo[3.2.1]octane core is a central challenge that has been addressed through a variety of elegant chemical transformations. These methods often aim to build the characteristic bridged system from simpler cyclic or acyclic precursors, with a strong emphasis on controlling the stereochemical outcome.

Tandem, domino, or cascade reactions provide an efficient and atom-economical pathway to complex molecular architectures in a single operation. The Michael-Aldol cascade has proven to be a particularly powerful tool for constructing the bicyclo[3.2.1]octane skeleton. This approach typically involves the reaction of a cyclic dione (B5365651) or keto-ester with an α,β-unsaturated aldehyde or ketone. ucl.ac.uk

The sequence is initiated by a Michael addition of an enolate, generated from the cyclic precursor, to the unsaturated partner. The resulting intermediate then undergoes an intramolecular aldol (B89426) condensation, closing the second ring and forming the bicyclic structure. The choice of reactants, catalysts (base or organocatalyst), and reaction conditions can influence the yield and stereoselectivity of the annulation. mdpi.comucl.ac.uk For instance, the reaction of 1,3-cycloalkanediones with enals can be catalyzed by bases or chiral amines to afford hydroxylated bicyclo[3.2.1]octane diones. mdpi.com In some cases, the stereochemical outcome of the newly formed hydroxyl group (endo vs. exo) can be controlled by the choice of solvent, base, and temperature.

A related and highly effective strategy is the tandem Michael-Henry reaction, which uses nitroalkenes as the Michael acceptor. researchgate.netrsc.org This reaction, often promoted by chiral organocatalysts, proceeds through a Michael addition followed by an intramolecular Henry (nitro-aldol) reaction. A key advantage of this method is the introduction of a nitro group, which serves as a versatile handle for further transformations, most notably its reduction to a primary amine. researchgate.net This cascade creates up to four contiguous stereogenic centers with high levels of control. rsc.org

Table 1: Examples of Tandem Reactions for Bicyclo[3.2.1]octane Synthesis This table is interactive. You can sort and filter the data.

Reactant 1 Reactant 2 Catalyst/Conditions Product Type Key Features Reference(s)
Cycloalkane-1,3-dione Enals Organocatalyst (e.g., Proline derivative) Hydroxybicyclo[3.2.1]octane-dione One-pot synthesis of bicyclic ketols. mdpi.com
2-Methylcyclopentane-1,3-dione Acrolein DABCO (catalytic or stoichiometric) Hydroxybicyclo[3.2.1]octane-dione Yield and diastereoselectivity improved under neutral conditions. ucl.ac.uk
Cyclohexane-1,2-dione Nitroalkenes Quinine-derived thiourea Nitrobicyclo[3.2.1]octan-8-one High enantioselectivity (92-99% ee); creates four stereocenters. researchgate.net
Various diones Substituted nitroalkenes Ni(OAc)₂ / Chiral diaminocyclohexane Polyfunctionalized nitrobicyclo[3.2.1]octanes Excellent diastereo- and enantioselectivities; prevents epimerization. rsc.org
7-Membered ring dienone Carbon nucleophiles Base (e.g., DBU) Disubstituted bicyclo[3.2.1]octan-3-one Double Michael Addition (DMA) strategy. rsc.org

Intramolecular reactions that form one of the crucial C-C bonds of the bicyclic system are fundamental to the synthesis of the bicyclo[3.2.1]octane core. These strategies leverage carefully designed precursors that are primed to cyclize under specific conditions.

Diels-Alder Reactions: The intramolecular Diels-Alder (IMDA) reaction is a classic and powerful method for forming bicyclic systems. A substrate containing both a diene and a dienophile can be induced to cyclize, often with high stereocontrol, to form the bicyclo[3.2.1]octane framework. For example, a 5-vinyl-1,3-cyclohexadiene derivative can undergo an IMDA reaction to efficiently construct the bicyclic core.

Radical Cyclizations: Free-radical-mediated cyclizations offer an alternative approach, particularly for the construction of highly substituted systems. The Mn(III)-initiated radical cyclization of alkynyl ketones has been shown to provide the desired bicyclo[3.2.1]octanes. Similarly, Conia-ene type reactions, which involve the intramolecular addition of enols to alkynes, can be employed to forge the bicyclic structure.

Transition Metal-Catalyzed Cascades: Modern organometallic chemistry has enabled potent cascade reactions for bicyclic synthesis. A notable example is the palladium(II)-catalyzed aminopalladation-triggered Heck-type reaction. This process can be used to construct complex indole-fused bicyclo[3.2.1]octanes with excellent enantioselectivity, creating an all-carbon quaternary bridgehead stereocenter.

Other Cycloadditions and Rearrangements: A variety of other intramolecular processes have been developed. These include the intramolecular [3+2] cycloaddition of a nitrile oxide onto an olefin to install the bicyclic system and a functionalized bridgehead simultaneously. Additionally, acid-promoted rearrangements of specifically substituted precursors can induce ring expansion or contraction to yield the thermodynamically stable bicyclo[3.2.1]octane framework. mdpi.com

Bicyclo[3.2.1]octane-diones are common products of tandem annulation strategies as described previously. mdpi.com An alternative multi-step synthesis starts from a bicyclic olefin like norbornene. Reaction with a haloform in the presence of a base leads to a ring-expanded dihalide, which can be hydrolyzed and oxidized to an unsaturated ketone. Further reaction with a nucleophile followed by hydrolysis yields the bicyclic 1,3-diketone.

The synthesis of bicyclo[3.2.1]octan-3-one, the direct precursor for the desired 3-amine, can be achieved efficiently from norbornene. The procedure involves the addition of dichlorocarbene (B158193) to norbornene, followed by reduction of the resulting adduct with lithium in a mixture of t-butyl alcohol and ether. The resulting 3-chlorobicyclo[3.2.1]oct-2-ene is then treated with concentrated sulfuric acid, which upon aqueous workup, yields bicyclo[3.2.1]octan-3-one in good yield. orgsyn.org

Bicyclic alcohols are also key intermediates, either as precursors to ketones via oxidation or as substrates for direct amination via activation of the hydroxyl group. They can be prepared by the stereoselective reduction of the corresponding ketones. For example, the reduction of bicyclo[3.2.1]octan-2-one with lithium in ammonia (B1221849) yields the corresponding bicyclo[3.2.1]octan-2-ol.

Regioselective and Stereoselective Introduction of the Amine Functionality

With the bicyclo[3.2.1]octane core in hand, the next critical phase is the introduction of the amine group at the desired position (C-3) with control over its stereochemistry (exo or endo).

Direct amination of an unactivated C-H bond is challenging. Therefore, indirect methods starting from other functional groups, such as alcohols or epoxides, are commonly employed.

A well-established two-step procedure involves the conversion of a bicyclic alcohol to a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with sodium azide (B81097) (NaN₃) provides a bicyclic azide. This azide can then be cleanly reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. rsc.org This sequence often proceeds with an inversion of stereochemistry at the carbon center.

Another strategy involves the ring-opening of a bicyclic epoxide. Reaction of an epoxide with ammonia or a protected amine source can introduce an amino and a hydroxyl group in a single step, which can then be further manipulated. rsc.org

Direct conversion of a ketone to an amine via reductive amination is one of the most efficient methods for this transformation. This one-pot reaction involves treating the ketone, such as bicyclo[3.2.1]octan-3-one, with an amine source (e.g., ammonia, ammonium (B1175870) acetate, or a primary amine) to form an intermediate imine or enamine, which is then reduced in situ.

Commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). google.commontclair.edu The choice of reducing agent can be crucial for stereoselectivity. For instance, the use of the bulkier sodium triacetoxyborohydride for the reductive amination of some bicyclic systems has been shown to favor addition to the less sterically hindered face of the iminium intermediate, leading to the endo-configured amine. rsc.org Conversely, attack on the ketone face that is more accessible can lead to the exo-amine.

An alternative and powerful approach is to plan for the amine functionality during the construction of the scaffold itself. As mentioned in section 3.1.1, tandem Michael-Henry reactions introduce a nitro group onto the bicyclic framework. researchgate.netrsc.org The reduction of this nitro group to a primary amine is a high-yielding and reliable transformation, which can be accomplished with various reagents, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-mediated reductions. This strategy effectively integrates the introduction of the amine precursor into the ring-forming sequence. researchgate.net

Table 2: Methodologies for Introducing Amine Functionality This table is interactive. You can sort and filter the data.

Precursor Method Reagents Product Key Features Reference(s)
Bicyclo[3.2.1]octan-3-one Reductive Amination NH₄OAc, NaBH₃CN or NaBH(OAc)₃ Bicyclo[3.2.1]octan-3-amine Direct, one-pot conversion of ketone to amine. Stereoselectivity depends on reagents. rsc.orggoogle.commontclair.edu
Bicyclic Alcohol Azide Substitution & Reduction 1. TsCl, Pyridine; 2. NaN₃; 3. LiAlH₄ or H₂/Pd Bicyclic Amine Classic two-step method; typically proceeds with inversion of stereochemistry. rsc.org
Bicyclic Epoxide Epoxide Ring-Opening Ammonia or Amine Amino Alcohol Introduces both amine and hydroxyl groups. rsc.org
Nitrobicyclo[3.2.1]octane Nitro Group Reduction H₂, Pd/C or other reducing agents Bicyclo[3.2.1]octan-amine High-yielding reduction of a nitro group installed during scaffold synthesis. researchgate.netrsc.orgresearchgate.net

Stereocontrolled Fluorination Strategies for Bridged Bicyclic Structures

Achieving stereocontrol in the fluorination of complex, three-dimensional structures like bridged bicyclic systems is a significant synthetic challenge. The rigid conformation of these scaffolds dictates the accessibility of different positions to fluorinating reagents, and the development of methods that deliver the fluorine atom to a specific position with a defined stereochemistry is crucial for structure-activity relationship studies.

A key strategy for stereocontrolled fluorination involves the ring-opening of cyclic precursors, such as epoxides (oxiranes), with a fluoride (B91410) source. This approach can provide high stereo- and regioselectivity, although it can be challenging for highly functionalized and sterically hindered bicyclic systems. nih.gov Another powerful method is the desymmetrization of prochiral cyclic 1,3-diones, which can establish multiple stereocenters in a single step with high enantioselectivity. While much of this work has been demonstrated on the related bicyclo[3.3.1]nonane system, the underlying principles are directly applicable to the bicyclo[3.2.1]octane core. ucl.ac.uk

Late-stage fluorination (LSF) refers to the introduction of a fluorine atom into a complex molecule at one of the final steps of a synthetic sequence. This strategy is highly valuable as it allows for the rapid diversification of advanced intermediates or final products without the need to re-synthesize the entire molecule from a fluorinated starting material. nih.gov For a molecule like 8-Fluorobicyclo[3.2.1]octan-3-amine, LSF would typically involve the fluorination of a pre-formed bicyclo[3.2.1]octan-3-amine or a suitable derivative.

Several reagents and methods have been developed for LSF. Electrophilic fluorinating reagents, such as Selectfluor (F-TEDA-BF4), are widely used due to their relative stability and selectivity. rsc.org These reagents can be employed in the fluorination of enol ethers, enamines, or in C-H fluorination reactions. For instance, palladium-catalyzed C(sp³)–H fluorination has been successfully applied to complex natural products like camphor (B46023) and fenchone (B1672492) using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. rsc.org Electrochemical methods are also emerging as a powerful tool for late-stage C-H functionalization, including halogenation. acs.org

The application of LSF to the bicyclo[3.2.1]octane system can be envisioned through several pathways. One approach could be the direct C-H fluorination of a protected 8-hydroxybicyclo[3.2.1]octan-3-amine intermediate. Another possibility is the conversion of a functional group at the C-8 position, such as a hydroxyl group, into a fluorine atom using a deoxyfluorination reagent like DAST (diethylaminosulfur trifluoride). The radiolabeling of a closely related bicyclo[3.2.1]octane derivative with fluorine-18 (B77423) for PET imaging highlights a practical application of late-stage nucleophilic fluorination. nih.gov

Table 1: Common Electrophilic Fluorinating Reagents for Late-Stage Fluorination

Reagent NameChemical NameCommon Applications
Selectfluor1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Fluorination of enolates, enamines, silyl (B83357) enol ethers, and C-H bonds
NFSIN-FluorobenzenesulfonimideTransition-metal-catalyzed C-H fluorination; fluorination of carbanions
NFPYN-Fluoropyridinium saltsFluorination of a wide range of nucleophiles

Chemoselectivity is a critical consideration when introducing a fluorine atom into a multifunctional molecule like this compound, which contains an amine group and potentially other reactive sites. The chosen fluorination method must selectively target the desired position (C-8) without affecting other functional groups.

One strategy to achieve chemoselectivity is through the functionalization of a specific position that is uniquely reactive. For example, a thesis by Promontorio describes the synthesis of monofluorobicyclo[3.3.1]nonane derivatives with high stereoselectivity and chemoselectivity. ucl.ac.uk This was achieved by first constructing the bicyclic system with a hydroxyl group at the desired position for fluorination, followed by a subsequent deoxyfluorination step. This two-step process allows for greater control over the reaction's outcome compared to direct C-H fluorination of the unsubstituted scaffold.

In a different approach, the inherent reactivity of the bicyclic framework can be exploited. For instance, ring-opening fluorination of bicyclic azaarenes has been shown to proceed with high selectivity, constructing a tertiary carbon-fluorine bond. While this specific example involves a different heterocyclic system, the principle of using the inherent strain and electronics of a bicyclic system to direct fluorination is a valuable strategy. The development of methods for the chemoselective functionalization of sulfonyl fluorides also demonstrates how a relatively stable group can be carried through multiple synthetic steps before being used for further elaboration, a principle applicable to complex fluorination strategies. consensus.app

For the synthesis of this compound, a plausible chemoselective route would involve the synthesis of an 8-hydroxybicyclo[3.2.1]octan-3-amine precursor where the amine is protected. The hydroxyl group at C-8 could then be selectively replaced by fluorine using a deoxyfluorinating agent. The choice of protecting group for the amine would be crucial to ensure it is stable to the fluorination conditions and can be removed without affecting the newly introduced fluorine atom.

Development of Convergent and Divergent Synthetic Routes

A convergent synthesis involves the preparation of two or more complex fragments of the target molecule, which are then coupled together at a late stage. This approach is often efficient for complex targets as it allows for the independent optimization of the synthesis of each fragment. For example, the total synthesis of principinol D, a natural product containing a bicyclo[3.2.1]octane moiety, utilized a convergent strategy where a bicyclo[3.2.1]octane fragment was coupled with a cyclopentyl fragment. nih.gov Similarly, the synthesis of rhodojaponin III was envisioned via a convergent coupling of a bicyclo[3.2.1]octane unit and a cyclopentane (B165970) derivative. nih.gov For this compound, a convergent approach might involve the synthesis of a fluorinated cyclohexane (B81311) derivative that is then cyclized to form the bicyclic system.

A divergent synthesis , on the other hand, starts from a common intermediate that can be elaborated into a variety of different target molecules. This is particularly useful for creating libraries of related compounds for medicinal chemistry studies. A divergent [5+2] cascade approach to bicyclo[3.2.1]octanes has been reported, allowing for the synthesis of diversely functionalized skeletons. rsc.org Another study describes a disproportionation-inspired method that provides divergent access to highly functionalized bicyclo[3.2.1]octane frameworks. nih.gov Such a strategy could be used to generate a common bicyclo[3.2.1]octane precursor that could then be functionalized in different ways to produce this compound and a range of analogues with different substituents.

Table 2: Comparison of Convergent and Divergent Synthetic Strategies

StrategyDescriptionAdvantagesPotential Application to this compound
Convergent Two or more complex fragments are synthesized separately and then joined.High overall efficiency for complex targets; allows for parallel synthesis of fragments.Coupling of a fluorinated cyclohexane fragment with a three-carbon chain to form the bicyclic core.
Divergent A common intermediate is transformed into a variety of different products.Efficient for creating libraries of analogues; allows for rapid exploration of structure-activity relationships.A common bicyclo[3.2.1]octanone intermediate is functionalized to introduce the C-3 amine and C-8 fluorine in various stereochemical arrangements.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity and mild reaction conditions of enzymatic transformations with the power and flexibility of traditional organic chemistry. Enzymes can offer unparalleled stereoselectivity and regioselectivity, which can be difficult to achieve with conventional chemical reagents, especially in complex molecular scaffolds.

While a specific chemoenzymatic route to this compound has not been reported, the principles of this approach are highly relevant. For instance, imine reductases (IREDs) are being explored for the asymmetric synthesis of chiral amines. nih.gov One could envision a scenario where a bicyclo[3.2.1]octan-3-one precursor is converted to this compound via a reductive amination step catalyzed by an IRED, which would control the stereochemistry of the amine group.

Furthermore, enzymes like cytochrome P450 monooxygenases have been used for the regio-specific C-H functionalization of complex polycyclic structures. nih.gov A hypothetical chemoenzymatic approach could involve the use of a P450 enzyme to hydroxylate a bicyclo[3.2.1]octan-3-amine precursor specifically at the C-8 position. This would install the necessary functional group for a subsequent chemical fluorination step, as described in section 3.3.2. The combination of a highly selective enzymatic hydroxylation followed by a chemical deoxyfluorination represents a powerful chemoenzymatic strategy to access the target compound with high levels of control.

Derivatization and Advanced Analog Design Based on the 8 Fluorobicyclo 3.2.1 Octan 3 Amine Scaffold

Chemical Modifications at the Amine Functionality (e.g., acylation, alkylation)

The primary amine group at the C-3 position is a key handle for derivatization. Standard organic chemistry transformations can be readily applied to introduce a wide variety of substituents, thereby modulating the compound's properties.

Acylation: The amine functionality can be easily acylated using acyl chlorides or acid anhydrides in the presence of a base. masterorganicchemistry.com This reaction forms a stable amide bond and is a common strategy in drug design to introduce groups that can form additional hydrogen bonds or occupy specific pockets in a biological target. The reaction is typically high-yielding and tolerates a wide range of functional groups on the acylating agent. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl halide, followed by elimination of a leaving group. masterorganicchemistry.comyoutube.com

Alkylation: N-alkylation of the amine can be achieved by reacting it with alkyl halides. This transformation introduces alkyl groups, which can alter the compound's lipophilicity, basicity, and steric profile. However, a significant challenge in the N-alkylation of primary amines is the potential for polyalkylation, where the newly formed secondary amine reacts further with the alkyl halide. libretexts.orgyoutube.com To achieve mono-alkylation, specific reaction conditions and protecting group strategies may be necessary. Reductive amination, another powerful method, involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent to form secondary or tertiary amines.

These modifications at the amine are fundamental in constructing libraries of analogs for structure-activity relationship (SAR) studies.

Table 1: Examples of Amine Functionalization Reactions

Reaction Type Reagents Product Functional Group Key Considerations
Acylation Acyl Chloride (R-COCl), Base Amide Generally high-yielding; avoids rearrangement. masterorganicchemistry.com
Alkylation Alkyl Halide (R-X) Secondary/Tertiary Amine Risk of polyalkylation. libretexts.org
Reductive Amination Aldehyde/Ketone, Reducing Agent Secondary/Tertiary Amine Controlled mono-alkylation is more feasible.

Selective Functionalization at Other Positions of the Bicyclic Core

While the amine offers a straightforward point of modification, altering the carbon framework of the bicyclo[3.2.1]octane core presents a greater synthetic challenge and opportunity. acs.org Such modifications can profoundly impact the molecule's shape and interaction with biological targets. The development of methods for the synthesis and functionalization of bicyclo[3.2.1]octane skeletons is driven by their prevalence in bioactive natural products. researchgate.net

One approach involves the acylation of a silylated precursor, 3-trimethylsilylbicyclo[3.2.1]oct-2-ene, which undergoes regio- and stereoselective displacement of the silyl (B83357) group to form α,β-unsaturated ketones. core.ac.uk These ketones can then be further elaborated. Another strategy relies on rearrangement reactions, such as those involving bicyclo[2.2.1]heptane systems, to construct the bicyclo[3.2.1]octane core. rsc.org

Modern synthetic chemistry has seen the rise of directed C-H functionalization, a powerful technique to selectively modify otherwise unreactive carbon-hydrogen bonds. nih.gov In this strategy, a directing group, often the existing amine or a derivative thereof, coordinates to a metal catalyst (e.g., palladium, rhodium) and positions it in close proximity to a specific C-H bond on the scaffold. nih.gov This allows for the precise installation of new functional groups at positions that would be difficult to access through traditional methods.

For a rigid scaffold like bicyclo[3.2.1]octane, this approach can enable late-stage diversification of drug candidates, allowing for rapid exploration of the chemical space around the core structure. researchgate.net While direct examples on 8-fluorobicyclo[3.2.1]octan-3-amine are not extensively documented, the principles have been demonstrated on other rigid bicyclic systems, suggesting its applicability. nih.gov

Introducing new substituents onto the bicyclic core with control over their three-dimensional orientation (stereoselectivity) is critical for optimizing biological activity. The rigid conformation of the bicyclo[3.2.1]octane skeleton influences the direction of attack of incoming reagents. scispace.comscispace.com For instance, reductions of ketone precursors or additions to double bonds within the scaffold often proceed with high stereoselectivity due to steric hindrance on one face of the ring system. scispace.com

Methodologies like intramolecular Michael-aldol reactions have been developed for the stereocontrolled synthesis of highly substituted bicyclo[3.2.1]octane derivatives. nih.govucl.ac.uk The ability to control the stereochemistry at multiple centers allows for the synthesis of specific diastereomers, which is crucial as different stereoisomers of a drug can have vastly different biological effects. The enantioselective construction of the 8-azabicyclo[3.2.1]octane core, a related structure, has been a major focus in the synthesis of tropane (B1204802) alkaloids, highlighting the importance of stereocontrol in this class of molecules. rsc.org

Rational Design and Synthesis of Bioisosteric Analogues

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a cornerstone of rational drug design. u-tokyo.ac.jp The saturated, C(sp³)-rich bicyclo[3.2.1]octane scaffold itself is often employed as a bioisostere for a flat, aromatic phenyl ring. researchgate.netnih.gov This substitution can lead to significant improvements in properties such as aqueous solubility, metabolic stability, and potency by providing a better three-dimensional fit into a protein's binding site. researchgate.net

In the context of this compound, rational design could involve several bioisosteric replacements:

Scaffold Replacement: The entire bicyclo[3.2.1]octane core could be replaced with other saturated bicyclic systems like bicyclo[1.1.1]pentane (BCP) or bicyclo[2.2.2]octane (BCO) to probe the effect of size and rigidity. nih.govresearchgate.net

Fluorine Replacement: The fluorine atom could be substituted with other small, electronegative groups such as a hydroxyl (OH) or cyano (CN) group.

Amine Replacement: The amine group could be replaced by other hydrogen-bond donors/acceptors like a hydroxyl group or a small amide. u-tokyo.ac.jp

Sulfones have also been explored as useful bioisosteres within the bicyclo[3.2.1] framework, as they can interact with both polar and nonpolar regions of target proteins. uvic.ca The synthesis of such analogs relies on developing flexible synthetic routes that allow for the incorporation of these alternative functionalities.

Synthesis of Advanced Molecular Probes and Conjugates

The amine functionality of this compound makes it an excellent candidate for the synthesis of advanced molecular probes and bioconjugates. By attaching a reporter group, such as a fluorescent dye, to the amine, the molecule can be used to visualize and study biological processes. mdpi.com

The synthesis typically involves reacting the amine with an amine-reactive version of the probe, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. mdpi.comthermofisher.com For example, reacting the compound with the NHS ester of a coumarin (B35378) or BODIPY dye would yield a fluorescent probe that could be used in cell imaging to track the molecule's localization. nih.govmdpi.com

Furthermore, the amine can serve as a linker to conjugate the scaffold to larger biomolecules, such as peptides or proteins, or to other small molecules to create multifunctional agents. This biofunctionalization is a key strategy for enhancing the interaction of synthetic molecules with biological systems. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 8 Fluorobicyclo 3.2.1 Octan 3 Amine Derivatives

Impact of Fluorine Position and Stereochemistry on Pharmacological Activity

The stereochemistry of the fluorine atom, whether it is in an endo or exo position, will dictate its spatial relationship to other parts of the molecule and to the target receptor. nih.govresearchgate.net This is particularly crucial in a rigid scaffold like bicyclo[3.2.1]octane, where the orientation of substituents is fixed. A change in the stereochemistry of the fluorine atom can lead to significant differences in binding affinity and efficacy, as one stereoisomer may fit optimally into a receptor's binding pocket while the other may not. nih.gov

Illustrative Data on the Impact of Fluorine Stereochemistry:

CompoundFluorine PositionStereochemistryReceptor A Binding Affinity (Ki, nM)
18exo15
28endo150
38,8gem-difluoro5

This illustrative data suggests that the exo-fluorine isomer exhibits higher affinity for Receptor A compared to the endo isomer. The gem-difluoro analogue shows the highest affinity, which could be attributed to a combination of electronic effects and the ability of the two fluorine atoms to engage in specific interactions within the receptor pocket. uni.lu

Role of the Amine Group Configuration in Receptor Interactions and Biological Response

The amine group at the 3-position of the bicyclo[3.2.1]octane scaffold is a key pharmacophoric feature, often involved in crucial hydrogen bonding or ionic interactions with the target receptor. google.com The configuration of this amine group, whether it is in the endo or exo position, has a significant impact on its ability to interact with the receptor. The rigid nature of the bicyclic system means that the distance and angle between the amine group and other parts of the molecule, including the fluorine atom at the 8-position, are well-defined.

The relative orientation of the amine and fluorine can lead to intramolecular hydrogen bonding or create a specific electrostatic profile that is recognized by the receptor. For instance, an exo-amine might be more accessible for binding than a more sterically hindered endo-amine, or vice versa, depending on the topology of the receptor's active site. The chirality of the amine center further adds to the stereochemical complexity and potential for enantioselective biological activity. cymitquimica.com

Influence of Bridged Bicyclic Scaffold Rigidity and Substituent Orientation on SAR

The rigidity of the bridged bicyclo[3.2.1]octane scaffold is a key advantage in SAR studies. dss.go.th Unlike flexible aliphatic chains, this rigid framework locks substituents into specific spatial orientations, reducing the entropic penalty upon binding to a receptor. This pre-organization of the molecule can lead to higher binding affinities. The fixed orientation of the substituents on the bicyclo[3.2.1]octane ring system allows for a more precise mapping of the pharmacophore and a clearer understanding of the SAR. nih.gov

The orientation of the fluorine atom at the 8-position and the amine at the 3-position are fixed relative to each other, which can be exploited in drug design. For example, the distance between these two key functional groups can be finely tuned by the choice of the bicyclic scaffold, influencing the molecule's interaction with its biological target.

Comparative SAR Studies with Non-Fluorinated and Other Bicyclic Analogues (e.g., 8-Azabicyclo[3.2.1]octan-3-amine)

To understand the specific contribution of the fluorine atom and the carbocyclic scaffold, it is informative to compare the SAR of 8-fluorobicyclo[3.2.1]octan-3-amine with its non-fluorinated analogue, bicyclo[3.2.1]octan-3-amine, and with heterocyclic analogues such as 8-azabicyclo[3.2.1]octan-3-amine (tropanamine). core.ac.uknih.govnih.gov

The non-fluorinated analogue serves as a baseline to evaluate the electronic and steric effects of the fluorine substituent. The introduction of fluorine is expected to alter the lipophilicity and metabolic stability of the compound. researchgate.netmdpi.com

Illustrative Comparative SAR Data:

CompoundScaffold8-Position SubstituentReceptor B Potency (IC50, µM)
4bicyclo[3.2.1]octaneH2.5
5bicyclo[3.2.1]octaneF0.8
68-azabicyclo[3.2.1]octaneN/A5.2

This illustrative data highlights the potential for the fluorine atom to enhance potency. The carbocyclic fluorinated compound (5) shows greater potency than both its non-fluorinated counterpart (4) and the heterocyclic analogue (6), suggesting a beneficial role for the fluorine atom and the carbocyclic framework for activity at Receptor B.

Steric and Electronic Effects of Modifications on Molecular Recognition

Modifications to the this compound scaffold, such as the introduction of additional substituents or alterations to the amine group, will exert both steric and electronic effects that influence molecular recognition. mdpi.comchemrxiv.org

Steric Effects: The bulk and shape of substituents can either promote or hinder binding to a receptor. In the rigid bicyclo[3.2.1]octane system, even small changes in substituent size can lead to significant steric clashes with the receptor surface, dramatically reducing affinity. researchgate.net

Mechanistic Elucidation of 8 Fluorobicyclo 3.2.1 Octan 3 Amine Chemical Reactivity and Biological Interactions

Molecular Mechanisms of Ligand-Receptor Binding and Allosteric Modulation

While specific studies on the ligand-receptor binding of 8-Fluorobicyclo[3.2.1]octan-3-amine are not extensively available in the public domain, the broader class of bicyclo[3.2.1]octanes has been investigated as potent inhibitors of monoamine transporters. nih.gov These transporters, which include those for dopamine (B1211576) (DAT) and serotonin (B10506) (SERT), are crucial for regulating neurotransmitter levels in the synapse.

Enzyme Inhibition and Activation Pathways

Currently, there is a lack of specific data in the scientific literature detailing the inhibition or activation of enzymes by this compound. However, the introduction of fluorine can impact a molecule's metabolic stability. nih.gov Fluorine atoms can block sites of metabolism by cytochrome P450 enzymes, thus increasing the half-life of a compound. The stability of fluorinated amines to enzymatic degradation is a key area of investigation in drug discovery. nih.gov It is plausible that the fluorine atom in this compound could hinder enzymatic oxidation at or near the 8-position, thereby influencing its pharmacokinetic profile.

Detailed Reaction Mechanisms in Synthetic Transformations

The synthesis of this compound involves the construction of the core bicyclic skeleton followed by the introduction of the fluorine and amine functionalities.

Stereochemical Control Mechanisms and Reaction Pathways

The stereoselective synthesis of the bicyclo[3.2.1]octane framework is a significant challenge due to the presence of multiple stereocenters. One common strategy involves a double Michael addition to a cyclic dienone, which can proceed with a high degree of stereocontrol. mdpi.com The stereochemistry of the resulting bridged secondary, tertiary, or quaternary centers can often be controlled by the reaction conditions. mdpi.com

For the synthesis of a precursor to this compound, a potential pathway could involve the reaction of a suitable cyclopentenone derivative with a nucleophile in a tandem Michael-aldol reaction. The stereochemical outcome of such cyclizations is often dictated by the thermodynamics of the system, leading to the formation of the most stable isomer.

Catalysis in Bicyclic Synthesis

Both base-catalyzed and metal-catalyzed reactions are employed in the synthesis of bicyclo[3.2.1]octane systems. Base-catalyzed intramolecular aldol (B89426) condensations are a classic method for forming the bicyclic ring. More recently, palladium-catalyzed rearrangements of vinyl-substituted hexahydro-benzofurans have been shown to efficiently produce functionalized bicyclo[3.2.1]octan-8-ones with high stereospecificity. nih.gov The choice of catalyst can be crucial in controlling the regioselectivity and stereoselectivity of the cyclization reaction.

Investigation of Stability and Degradation Pathways (chemical aspects)

The chemical stability of this compound is influenced by both the bicyclic framework and the substituent groups. The amine group imparts basicity to the molecule, making it susceptible to reaction with acids to form ammonium (B1175870) salts.

Computational Chemistry and Advanced Molecular Modeling of 8 Fluorobicyclo 3.2.1 Octan 3 Amine

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure and predicting the reactivity of molecules like 8-Fluorobicyclo[3.2.1]octan-3-amine. d-nb.infomdpi.com These methods allow for the precise calculation of molecular geometries, orbital energies, and the distribution of electron density, which in turn govern the molecule's chemical behavior.

For this compound, DFT calculations can elucidate the influence of the electronegative fluorine atom on the bicyclic system and the basicity of the amine group. The electron-withdrawing nature of fluorine can impact the pKa of the amine, a critical parameter for its interaction with biological targets. nih.govacs.org Reactivity indices, such as Fukui functions and electrostatic potential maps, can be derived from QM calculations to predict sites susceptible to nucleophilic or electrophilic attack. mdpi.com For instance, the electrostatic potential surface would visualize the electron-rich region around the nitrogen atom of the amine and the electron-deficient character of the carbon bonded to fluorine, providing insights into potential intermolecular interactions. als-journal.com

Table 1: Predicted Electronic Properties of this compound (Illustrative) This table presents hypothetical data that would be generated from DFT calculations for illustrative purposes.

Property Predicted Value Method
Dipole Moment 2.5 D B3LYP/6-311+G(d,p)
HOMO Energy -6.8 eV B3LYP/6-311+G(d,p)
LUMO Energy 2.1 eV B3LYP/6-311+G(d,p)

Molecular Dynamics Simulations for Conformational Landscapes and Protein-Ligand Binding Dynamics

Molecular dynamics (MD) simulations provide a powerful lens to observe the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment, such as a protein binding site. nih.govmdpi.com For this compound, its rigid bicyclic core limits its conformational freedom compared to more flexible aliphatic amines. However, the orientation of the amino group (axial vs. equatorial) and the puckering of the rings can still vary.

MD simulations can map the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. nih.gov This is crucial as the bioactive conformation of a ligand is often not its lowest energy state in solution. When docked into a protein target, MD simulations can reveal the stability of the binding pose, the key intermolecular interactions (hydrogen bonds, salt bridges, hydrophobic contacts), and the role of water molecules in mediating the binding. nih.gov The fluorine atom can influence the local water structure within a binding pocket, an effect that can be explicitly studied with MD. nih.govacs.org Analysis of the simulation trajectory can provide quantitative measures of binding stability, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein residues. nih.gov

Table 2: Key Conformational Dihedrals of this compound from MD Simulations (Illustrative) This table presents hypothetical data that would be generated from MD simulations for illustrative purposes.

Dihedral Angle Predominant Conformation Population (%)
C1-C7-C8-F anti 95
C2-C3-N-H gauche 65

Ligand-Based and Structure-Based Drug Design Approaches (e.g., Docking, QSAR)

Both ligand-based and structure-based approaches are central to computer-aided drug design and can be applied to this compound and its analogs. nih.govlibretexts.org

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, molecular docking can be used to predict the preferred binding mode and affinity of a ligand. nih.govplos.orgbiorxiv.org For this compound, docking studies would involve placing the molecule into the active site of a target protein and scoring the different poses based on intermolecular interactions. The rigid nature of the bicyclo[3.2.1]octane scaffold can be advantageous in docking, as it reduces the conformational space that needs to be sampled. wpmucdn.com

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods rely on the information from a set of known active molecules. elifesciences.org Quantitative Structure-Activity Relationship (QSAR) is a prominent LBDD method that builds a mathematical model correlating the chemical properties of molecules with their biological activity. nih.govscirp.orgnih.gov For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds based on descriptors such as lipophilicity, electronic properties, and steric parameters.

Table 3: Illustrative Docking Results for this compound against a Hypothetical Kinase This table presents hypothetical data that would be generated from a docking study for illustrative purposes.

Parameter Value
Binding Affinity (kcal/mol) -8.5
Key Interacting Residues ASP145 (Salt Bridge), LYS72 (H-Bond), PHE80 (Hydrophobic)

De Novo Design Incorporating Bicyclo[3.2.1]octane Scaffolds

De novo design algorithms aim to construct novel molecules with desired properties from scratch or by assembling molecular fragments within the constraints of a target's binding site. ontosight.aiu-tokyo.ac.jp The bicyclo[3.2.1]octane scaffold is an excellent starting point for de novo design due to its rigid and well-defined three-dimensional structure, which allows for precise positioning of functional groups in chemical space. researchgate.net

Software for de novo design can utilize the this compound core as a central fragment. The algorithm can then explore different substituents at the amine or other positions on the bicyclic ring to optimize interactions with a target protein. scispace.comontosight.ai This approach can lead to the discovery of novel chemical entities with improved potency and selectivity. The fluorinated bicyclic core provides a unique starting point that may not be present in standard fragment libraries, potentially leading to the identification of innovative drug candidates.

Prediction of Spectroscopic Properties and Reaction Selectivity

Computational methods are also valuable for predicting spectroscopic properties, which can aid in the characterization of newly synthesized compounds. ebsco.commsu.edu For this compound, QM calculations can predict its 1H, 13C, and 19F NMR spectra. wikipedia.orgorganicchemistrydata.org The predicted chemical shifts and coupling constants can be compared with experimental data to confirm the structure of the molecule. The large chemical shift range of 19F NMR makes it a particularly sensitive probe of the local electronic environment. organicchemistrydata.org Similarly, the vibrational frequencies from QM calculations can be used to simulate the infrared (IR) spectrum, helping to identify characteristic peaks for the amine N-H bonds, C-F bond, and the bicyclic framework. wpmucdn.comchemrxiv.orgcheminfo.orgnih.gov

Furthermore, computational modeling can predict the selectivity of chemical reactions involving this compound. By calculating the activation energies for different reaction pathways, it is possible to predict whether a reaction will favor a particular stereoisomer or regioisomer. This is particularly important for functionalizing the bicyclic scaffold in a controlled manner.

Table 4: Predicted 13C NMR Chemical Shifts for this compound (Illustrative) This table presents hypothetical data that would be generated from QM calculations for illustrative purposes.

Carbon Atom Predicted Chemical Shift (ppm)
C3 (CH-N) 55.2
C8 (CH-F) 92.5
C1 38.1
C2 35.4
C4 34.9
C5 28.7
C6 25.1

Biological Activities and Pharmaceutical Research Potential of 8 Fluorobicyclo 3.2.1 Octan 3 Amine Derivatives

Antitumor and Anticancer Activity Studies in Preclinical Models

Derivatives of the bicyclo[3.2.1]octane framework have demonstrated notable potential in oncology research. Their rigid conformation allows for precise orientation of functional groups to interact with biological targets, leading to investigations into their efficacy as anticancer agents in various preclinical settings. ucl.ac.uk

Inhibition of Specific Biological Targets (e.g., BCAT1 inhibition)

A key area of investigation for bicyclo[3.2.1]octane derivatives is the inhibition of branched-chain amino acid aminotransferase 1 (BCAT1). BCAT1 is an enzyme involved in the metabolism of branched-chain amino acids (BCAAs), such as leucine, and is frequently overexpressed in a variety of cancers, including non-small-cell lung cancer (NSCLC) and glioblastoma. mdpi.com This upregulation contributes to tumor growth and resistance to therapies like tyrosine kinase inhibitors (TKIs). mdpi.com

Researchers have designed and synthesized γ-aminobutyric acid (GABA) derivatives that incorporate bridged bicyclic skeletons to act as BCAT1 inhibitors. mdpi.com In one study, a derivative featuring a bicyclo[3.2.1]octene structure showed a six-fold increase in BCAT1 enzymatic inhibitory activity compared to its parent compound. mdpi.com This enhanced potency suggests that the bulkier bicyclic scaffold plays a crucial role in the compound's inhibitory effect. mdpi.com The inhibition of BCAT1 by these derivatives can suppress the proliferation of cancer cells that have high BCAT1 expression and are resistant to third-generation TKIs. mdpi.com

Other bicyclo[3.2.1]octane derivatives have been explored as inhibitors of different cancer-related targets. For instance, spirohydantoin derivatives of the related 8-azabicyclo[3.2.1]octane have shown the ability to modulate P-glycoprotein (ABCB1), a protein implicated in multidrug resistance in cancer cells. Furthermore, mono-morpholino 1,3,5-triazine (B166579) derivatives, where a morpholine (B109124) group was replaced with 3-oxa-8-azabicyclo[3.2.1]octane, have been developed as potent dual PI3K/mTOR inhibitors, key targets in cancer signaling pathways. mdpi.com

Table 1: Preclinical Antitumor Activity of Bicyclo[3.2.1]octane Derivatives

Derivative ClassBiological TargetTest ModelKey FindingSource
GABA derivative with bicyclo[3.2.1]octene skeletonBCAT1Enzymatic Assay; 67R Cancer Cell Line (TKI-resistant)Exhibited a 6-fold enhancement in BCAT1 inhibitory activity compared to the parent compound and suppressed the growth of BCAT1-expressing cancer cells. mdpi.com
Mono-morpholino 1,3,5-triazine with 3-oxa-8-azabicyclo[3.2.1]octanePI3Kα / mTORMDA-361 and PC3mm2 cell linesShowed potent inhibition of PI3Kα (IC50 = 8 nM) and mTOR (IC50 = 0.42 nM) and excellent cellular potency. mdpi.com
Amide derivative of bicyclo[3.2.1]octaneGeneral Cytotoxicity5 different cancer cell linesExhibited IC50 values ranging from 1.1 to 4.3 μM. ucl.ac.uk
Spirohydantoin derivative of 8-azabicyclo[3.2.1]octaneP-glycoprotein (ABCB1)Cancer CellsDemonstrated cytotoxic effects and modulation of a protein involved in multidrug resistance.

Investigations into Cellular Mechanisms (e.g., apoptosis induction)

The primary mechanism by which many anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. Research into novel therapeutics often focuses on identifying compounds that can selectively trigger this process in malignant cells. rug.nl Synthetic compounds incorporating privileged scaffolds, such as 1,2,3-triazole and chalcone (B49325) fragments, have been developed to induce apoptosis in cancer cells. nih.gov These molecules have been shown to upregulate pro-apoptotic proteins like BAX, caspase-3, and caspase-9. nih.gov

While direct studies on apoptosis induction by 8-Fluorobicyclo[3.2.1]octan-3-amine are limited, the broader class of bicyclic compounds has been implicated in apoptotic pathways. For example, studies on various synthetic derivatives have demonstrated their ability to induce apoptosis in leukemia, breast cancer, and cervical cancer cell lines. nih.govnih.govfrontiersin.org Some erlotinib-linked 1,2,3-triazole compounds were found to induce potent apoptosis and cell cycle arrest in HeLa cervical cancer cells. frontiersin.org Similarly, novel emodin (B1671224) rhamnoside derivatives were shown to induce apoptosis in HepG2 and OVCAR-3 cancer cells by decreasing the mitochondrial transmembrane potential. plos.org The investigation of bicyclo[3.2.1]octane derivatives in this context is a logical extension, as their defined structure could be optimized to interact with proteins that regulate apoptosis, such as those in the Bcl-2 family. semanticscholar.org

Neuropharmacological Applications and Central Nervous System Research

The rigid bicyclo[3.2.1]octane framework is a valuable scaffold for designing ligands that can interact with targets in the central nervous system (CNS). ucl.ac.uk The defined spatial arrangement of substituents allows for high-affinity and selective binding to neural receptors. Analogues such as 8-methyl-8-azabicyclo[3.2.1]octan-3-amine are considered key building blocks in the development of drugs for neuropsychiatric disorders. msesupplies.com

Modulation of G Protein-Coupled Receptors and Other Neural Targets

G protein-coupled receptors (GPCRs) are the largest family of transmembrane proteins and are crucial drug targets for a vast array of diseases. frontiersin.org Many drugs targeting the CNS act by modulating GPCR activity. The development of allosteric modulators—ligands that bind to a site distinct from the endogenous ligand binding site—offers a strategy for achieving greater specificity and fine-tuning receptor signaling. frontiersin.orgnih.gov The rigid structure of bicyclo[3.2.1]octane derivatives makes them suitable candidates for development as allosteric modulators, which can regulate the conformational changes of GPCRs. frontiersin.org

Derivatives of the related 8-azabicyclo[3.2.1]octane scaffold have been shown to have a high affinity for serotonin (B10506) receptors, particularly the 5-HT1A and 5-HT3 subtypes, which are both GPCRs. msesupplies.com This affinity makes them valuable pharmacophores in the design of novel CNS-active agents. msesupplies.com

Exploration in Atypical Antipsychotic Drug Development (analogues)

Atypical antipsychotics are a class of drugs used to treat schizophrenia and other psychotic disorders, designed to have fewer side effects than older, typical antipsychotics. nih.gov Many atypical antipsychotics, like clozapine (B1669256), exhibit a specific binding profile, with high affinity for dopamine (B1211576) D4 receptors and lower affinity for D2 receptors. acsmedchem.org This D2/D4 affinity ratio is thought to contribute to their improved side-effect profile. acsmedchem.org

Researchers have explored 8-azabicyclo[3.2.1]octane moieties to create agents that mimic this binding profile. acsmedchem.org Compounds based on this azabicyclic scaffold are being developed as atypical antipsychotics to maintain efficacy while minimizing side effects like extrapyramidal symptoms. The unique structure conferred by the bicyclic system is advantageous for synthesizing complex pharmaceutical ingredients for this purpose. msesupplies.com

Studies on Cholinergic Receptor Interactions

Cholinergic receptors, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs), are another important target in the CNS. Synthetic derivatives of diazabicyclo[3.2.1]octane have been developed as potent agonists of nAChRs. For example, a 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane derivative demonstrated high affinity for the α4β2 nAChR subtype and produced significant antinociceptive activity in animal models. Although this specific derivative is not a fluorinated amine, it highlights the utility of the bicyclo[3.2.1]octane core in designing compounds that interact with cholinergic systems.

Table 2: Neuropharmacological Research on Bicyclo[3.2.1]octane Analogues

Analogue/DerivativeBiological TargetResearch AreaKey FindingSource
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine5-HT1A and 5-HT3 serotonin receptors (GPCRs)Atypical Antipsychotic DevelopmentExhibits high affinity for serotonin receptors, making it a valuable pharmacophore for novel antipsychotics. msesupplies.com
Agents with 8-azabicyclo[3.2.1]octane moietyDopamine D2/D4 receptorsAtypical Antipsychotic DevelopmentSynthesized to mimic the D2/D4 receptor affinity ratio of clozapine to reduce side effects. acsmedchem.org
3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octaneα4β2 nicotinic acetylcholine receptor (nAChR)Analgesic ResearchShowed high affinity for the α4β2 nAChR subtype (Ki = 4.1 nM) and significant antinociceptive activity.

Anti-inflammatory and Immunomodulatory Research (e.g., IL-17 modulation)

There is no publicly available research that directly investigates the anti-inflammatory or immunomodulatory activities of this compound or its derivatives, including its potential to modulate IL-17. While the broader class of bicyclic molecules has been explored for such properties, specific data for this fluorinated compound is absent from the current body of scientific literature. The investigation of novel compounds for their effects on inflammatory pathways, such as the inhibition of cytokines like IL-17, is a significant area of pharmaceutical research.

Assessment of Antinociceptive Properties in Animal Models

No studies assessing the antinociceptive properties of this compound in animal models have been identified in the public domain. Research on other derivatives of the bicyclo[3.2.1]octane scaffold has shown promise in the development of novel analgesics. For instance, certain 3,8-diazabicyclo[3.2.1]octane derivatives have been synthesized and evaluated as potential analgesics, showing significant effects in hot plate and abdominal constriction tests in mice. nih.gov These studies highlight the potential of the bicyclo[3.2.1]octane core in modulating pain pathways, but specific data for the 8-fluoro substituted amine is not available.

Research into Antibacterial and Antithrombotic Activities

Publicly accessible research has not detailed any investigation into the antibacterial or antithrombotic activities of this compound. The scientific community has explored various functionalized bicyclo[3.2.1]octanes for these purposes. For example, the natural product vitisinol D, which contains a bicyclo[3.2.1]octane framework, has been noted for its antithrombotic properties. nih.gov Additionally, certain diethyl dicarboxylate derivatives of bicyclo[3.2.1]octane have shown antibacterial activity against Escherichia coli. However, these findings are on related but distinct chemical entities, and no such data is available for this compound.

8 Fluorobicyclo 3.2.1 Octan 3 Amine As a Privileged Molecular Scaffold in Chemical Biology and Drug Discovery

Utility in the Design of Three-Dimensional Saturated Molecules for Enhanced Biological Activity

The incorporation of three-dimensional (3D) structural motifs into drug candidates is a burgeoning strategy to improve pharmacological properties. Saturated molecules, like those based on the bicyclo[3.2.1]octane framework, offer a significant advantage over their flat aromatic counterparts by providing a more defined and complex shape that can lead to more specific and potent interactions with the intricate binding sites of biological macromolecules. The architectural complexity of such molecules often translates to greater biological activity and a higher probability of success in clinical development. ucl.ac.uk

The bicyclo[3.2.1]octane skeleton, in particular, is noted for its rigidity, which helps in maintaining a specific conformation of the appended functional groups. bldpharm.com This pre-organization reduces the entropic penalty upon binding to a target protein, potentially leading to higher binding affinities. The introduction of a fluorine atom at the 8-position of the bicyclo[3.2.1]octan-3-amine scaffold can further enhance its utility. Fluorine, being the most electronegative element, can introduce favorable electronic interactions, modulate the basicity of the nearby amine group, and improve metabolic stability by blocking potential sites of oxidation. These modifications can collectively contribute to enhanced biological activity. While specific research detailing the biological activity of derivatives of 8-fluorobicyclo[3.2.1]octan-3-amine is not widely available in the public domain, the foundational principles of medicinal chemistry strongly support its potential as a valuable building block.

Application as Rigid Molecular Probes for Target Elucidation

The identification and validation of biological targets are crucial steps in the drug discovery process. Molecular probes, which are small molecules designed to interact with specific targets, play a pivotal role in this endeavor. The rigid nature of the 8-fluorobicyclo[3.2.1]octane scaffold makes it an excellent candidate for the development of such probes. Its well-defined geometry allows for the precise positioning of reporter groups, such as fluorescent dyes or affinity tags, without compromising the binding to the target.

For instance, a molecule incorporating the this compound scaffold could be functionalized to bind to a specific enzyme or receptor. The inherent rigidity of the core structure would ensure that the spatial relationship between the binding elements and any attached reporter group remains consistent, which is critical for reliable experimental outcomes. Although specific examples of this compound being used as a molecular probe are not prominently documented, the underlying principles of its structural design make it a highly suitable platform for such applications. The development of radiolabeled analogs, for example with isotopes like ¹⁸F, could also enable its use in positron emission tomography (PET) imaging to study target engagement and distribution in vivo.

Role in the Development of Diverse Chemical Libraries for High-Throughput Screening

High-throughput screening (HTS) of large and diverse chemical libraries is a cornerstone of modern drug discovery, enabling the rapid identification of "hit" compounds with desired biological activity. vipergen.com The inclusion of building blocks with novel three-dimensional scaffolds is essential for populating these libraries with a wide range of chemical structures, thereby increasing the chances of finding promising new drug leads.

This compound serves as an attractive building block for the synthesis of diverse chemical libraries. ucl.ac.uk The primary amine handle provides a versatile point for chemical modification, allowing for the facile introduction of a wide array of substituents through reactions such as amidation, alkylation, and reductive amination. This enables the generation of a large number of derivatives with varied physicochemical properties and spatial arrangements of functional groups.

The rigid bicyclic core ensures that the diversity elements are projected into distinct vectors of three-dimensional space, a feature that is highly desirable for exploring the binding pockets of biological targets. The presence of fluorine can also contribute to the diversity of the library by influencing properties such as lipophilicity and metabolic stability. While extensive libraries based on this specific scaffold have not been detailed in publicly accessible literature, its chemical tractability and desirable structural features position it as a valuable component for the construction of next-generation screening libraries aimed at tackling challenging biological targets.

Future Directions and Emerging Research Opportunities

Development of Innovative Asymmetric Synthetic Methodologies

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of efficient and highly stereoselective synthetic routes to access enantiomerically pure forms of 8-Fluorobicyclo[3.2.1]octan-3-amine and its analogs is a critical area of ongoing research. While classical approaches to synthesizing bicyclo[3.2.1]octane systems exist, future efforts are focused on more innovative and asymmetric strategies. sigmaaldrich.com

Emerging methodologies include:

Catalytic Asymmetric Synthesis: There is a growing interest in the use of chiral catalysts, such as rhodium(II) carboxylates and aminotriphenolate Al(III) complexes, to induce asymmetry in the formation of the bicyclic core. researchgate.netemory.edu For instance, rhodium-catalyzed decomposition of vinyldiazomethanes in the presence of furans has been shown to produce related oxabicyclo[3.2.1]octene derivatives with high enantiomeric excess. emory.edu Adapting such methods for the synthesis of the carbocyclic and fluorinated amine variant is a promising research direction.

Organocatalysis: Chiral amine-based organocatalysts could be employed in key bond-forming reactions, such as Michael additions or aldol (B89426) reactions, to construct the bicyclic scaffold with high stereocontrol. rsc.org

Enzymatic Transformations: Biocatalysis offers a green and highly selective alternative for producing chiral amines. Enzymes like transaminases could be engineered to recognize bicyclic ketone precursors, enabling the direct and asymmetric synthesis of the desired amine stereoisomer.

Chiral Auxiliaries: The use of removable chiral auxiliaries, such as (S)-lactate or (R)-pantolactone, attached to precursors of the bicyclic system, can guide the stereochemical outcome of key synthetic steps. emory.edu

Future research will likely focus on combining these strategies to develop scalable, efficient, and versatile routes to a wide range of stereochemically defined fluorinated bicyclo[3.2.1]octane amines.

Table 1: Asymmetric Synthesis Approaches for Bicyclic Scaffolds

Methodology Key Features Potential Application to this compound
Transition Metal Catalysis Utilizes chiral ligands with metals like Rhodium or Palladium to control stereochemistry in cyclization or amination reactions. emory.edu Development of a catalytic asymmetric reductive amination or an intramolecular C-H amination to form the chiral amine.
Organocatalysis Employs small chiral organic molecules as catalysts for stereoselective transformations. Asymmetric construction of the bicyclic ketone precursor via organocatalyzed annulation reactions.
Biocatalysis (Enzymatic) Uses enzymes (e.g., transaminases) for highly specific reactions, often under mild conditions. Enantioselective amination of a prochiral bicyclo[3.2.1]octan-3-one precursor.

| Chiral Auxiliaries | A covalently attached chiral group directs the stereochemistry of a reaction before being cleaved. emory.edu | Attachment of an auxiliary to a precursor to guide fluorination or cyclization steps stereoselectively. |

Exploration of Novel Biological Targets and Therapeutic Areas

The rigid bicyclo[3.2.1]octane framework serves as a three-dimensional scaffold that can present substituents in precise spatial orientations, making it an attractive motif for engaging with biological targets. ucl.ac.uk Derivatives of the related 8-azabicyclo[3.2.1]octane (tropane) and 8-oxabicyclo[3.2.1]octane systems have shown activity as monoamine transporter inhibitors and serotonin (B10506) receptor ligands, indicating potential applications in treating neurological and psychiatric disorders. nih.govmsesupplies.comwipo.int

The introduction of a fluorine atom in this compound can significantly modulate its physicochemical properties, such as basicity (pKa) and lipophilicity (logP), which in turn can influence its biological activity, selectivity, and pharmacokinetic profile. researchgate.netresearchgate.net

Future research will focus on:

Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing libraries of derivatives to probe the effects of stereochemistry and substitution patterns on biological activity. This could lead to the identification of potent and selective inhibitors for targets like the dopamine (B1211576) transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov

New Therapeutic Areas: Beyond central nervous system (CNS) disorders, the scaffold could be explored for other therapeutic applications. For example, bicyclic amines have been investigated for anticancer and neuroprotective properties. The unique properties conferred by fluorine could lead to novel activities in areas such as oncology, virology, or metabolic diseases.

Fragment-Based Drug Discovery (FBDD): Using this compound as a starting fragment for screening against a wide range of protein targets. The fluorine atom can serve as a sensitive NMR probe (¹⁹F NMR) to detect binding to proteins. researchgate.net

Table 2: Potential Biological Applications for Bicyclo[3.2.1]octane Amine Derivatives

Therapeutic Area Potential Biological Target(s) Rationale
Neurological Disorders Dopamine Transporter (DAT), Serotonin Transporter (SERT) nih.gov The bicyclic scaffold is a known pharmacophore for monoamine transporters. Fluorine can fine-tune selectivity and metabolic stability.
Psychiatric Disorders 5-HT Serotonin Receptors msesupplies.com The related tropane (B1204802) structure shows high affinity for serotonin receptors, suggesting potential for developing novel antipsychotics or antidepressants.
Oncology Kinases, Other Oncogenic Pathways Rigid scaffolds can act as templates for designing specific enzyme inhibitors. Research on related compounds has shown anticancer potential.

| Neuroprotection | Various CNS targets | Certain bicyclo[3.2.1]octan-6-amine derivatives have demonstrated neuroprotective effects in preclinical studies. |

Integration with Artificial Intelligence and Machine Learning in Rational Drug Design

The drug discovery process is being revolutionized by artificial intelligence (AI) and machine learning (ML), which can analyze vast datasets to predict molecular properties and guide the design of new drug candidates. nih.govnih.govnih.gov These computational tools are particularly valuable for complex molecules like this compound.

Future applications in this area include:

Predictive Modeling: Using ML algorithms to build Quantitative Structure-Activity Relationship (QSAR) models. youtube.com These models can predict the biological activity of virtual derivatives of this compound, allowing researchers to prioritize the synthesis of the most promising compounds. researchgate.net

De Novo Drug Design: Employing generative AI models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), to design novel molecules that incorporate the fluorinated bicyclic scaffold while being optimized for desired properties like high target affinity and drug-like characteristics. harvard.edu

ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design phase, reducing the likelihood of late-stage failures. nih.gov

Synthesis Planning: ML tools can assist chemists by predicting the outcomes of chemical reactions and even proposing viable synthetic routes for novel, complex derivatives. A machine learning approach has already been proposed to predict the reactive power of fluorinating reagents. nih.gov

By integrating AI and ML, researchers can navigate the vast chemical space of possible derivatives more efficiently, accelerating the journey from initial concept to a viable drug candidate. nih.gov

Advanced Bioconjugation and Bioorthogonal Chemistry Applications

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create probes for studying biological systems or for therapeutic purposes. wikipedia.orgnih.gov Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. nih.govescholarship.org

The this compound scaffold has features that make it a candidate for these advanced applications:

Bioorthogonal Reporter: The fluorine atom is essentially absent in biological systems, making it an ideal bioorthogonal element. nih.gov Its presence can be detected by ¹⁹F NMR or MRI, allowing molecules containing this scaffold to be used as imaging agents.

Conjugation Handle: The primary amine group provides a versatile functional handle for conjugation. It can be readily modified to attach fluorophores, biotin (B1667282) tags, or therapeutic payloads using well-established bioconjugation chemistries. nih.gov

Fluorogenic Probes: The bicyclic framework could be incorporated into "fluorogenic" molecules, which are non-fluorescent until they react with a specific target via a bioorthogonal reaction, such as a tetrazine ligation. rsc.orgnih.gov This "turn-on" fluorescence is highly desirable for imaging applications as it minimizes background signal. nih.gov

Drug Delivery Systems: The scaffold could be linked to targeting moieties, such as antibodies, to create antibody-drug conjugates (ADCs). The unique properties of the fluorinated linker could influence the stability and release of the drug at the target site. escholarship.org

Future research will likely explore the synthesis of this compound derivatives equipped with other bioorthogonal handles (e.g., azides, alkynes) to create multifunctional chemical biology tools for probing complex biological processes with high precision. acs.org

Table 3: List of Mentioned Compounds

Compound Name
This compound
3-Biaryl-8-oxabicyclo[3.2.1]octane
Bicyclo[3.2.1]octan-6-amine
8-Azabicyclo[3.2.1]octane
8-Oxabicyclo[3.2.1]octene
Vinyldiazomethanes
(S)-lactate
(R)-pantolactone

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